

Techniques for Identifying LSM10-Interacting Proteins In Vivo: Application Notes and Protocols

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Compound of Interest

Compound Name: *LS10*

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This document provides detailed application notes and experimental protocols for the identification of proteins that interact with the U7 snRNA-associated Sm-like protein, LSM10, within a cellular context (in vivo). Understanding the LSM10 interactome is crucial for elucidating its role in histone pre-mRNA processing and its potential involvement in various cellular processes and disease states.

Application Notes

Identifying the transient and stable interaction partners of LSM10 is key to understanding the assembly, function, and regulation of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. Several in vivo techniques can be employed to capture the LSM10 interactome, ranging from traditional antibody-based methods to more advanced proximity-labeling and quantitative mass spectrometry approaches.

Co-Immunoprecipitation (Co-IP) is a cornerstone technique for validating and identifying protein-protein interactions. An antibody targeting LSM10 is used to capture it from a cell lysate, thereby also isolating its direct and indirect binding partners. When coupled with mass spectrometry (MS), Co-IP can provide a snapshot of the LSM10-containing protein complexes. For enhanced specificity and to distinguish true interactors from background contaminants,

quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated with Co-IP. This allows for the precise quantification of proteins that specifically co-precipitate with LSM10.

Proximity-dependent Biotin Identification (BioID) and APEX-mediated proximity labeling are powerful techniques for identifying weak and transient interactions, as well as proteins in close proximity to LSM10 that may not be captured by Co-IP. In these methods, LSM10 is fused to a promiscuous biotin ligase (BirA*) or an ascorbate peroxidase (APEX), which then biotinylates nearby proteins. These biotinylated proteins can be subsequently purified and identified by mass spectrometry. This approach provides a more comprehensive view of the LSM10 microenvironment.

The Yeast Two-Hybrid (Y2H) system is a genetic method used to screen for binary protein-protein interactions. While traditionally performed in a heterologous yeast system, it can provide valuable initial leads on direct interactors of LSM10, which can then be validated in mammalian cells using other techniques.

Cross-Linking Mass Spectrometry (XL-MS) offers a more advanced approach to not only identify interacting partners but also to gain insights into the topology of the protein complexes. In this method, interacting proteins are covalently linked *in vivo* before cell lysis and protein purification. Subsequent mass spectrometry analysis of the cross-linked peptides can reveal the specific sites of interaction.

The choice of technique will depend on the specific research question, with each method offering unique advantages and limitations. A combination of these approaches will provide the most comprehensive and robust characterization of the LSM10 interactome.

Quantitative Data Summary

The following table summarizes known and potential interactors of LSM10, primarily as components of the U7 snRNP complex, identified through affinity purification and mass spectrometry studies of the U7 snRNP. While specific quantitative data like peptide counts or fold-changes for LSM10 immunoprecipitation from a single high-throughput study are not readily available in the public domain, this table presents the core components identified in purified U7 snRNP complexes.

Interacting Protein	Gene Name	Function in U7 snRNP Complex	Evidence Source
Lsm11	LSM11	U7-specific Sm-like protein, core component	Affinity Purification-MS of U7 snRNP[1]
SmB	SNRPB	Core Sm protein	Affinity Purification-MS of U7 snRNP[2][3]
SmD3	SNRPD3	Core Sm protein	Affinity Purification-MS of U7 snRNP[2][3]
SmE	SNRPE	Core Sm protein	Affinity Purification-MS of U7 snRNP[2][3]
SmF	SNRPF	Core Sm protein	Affinity Purification-MS of U7 snRNP[2][3]
SmG	SNRPG	Core Sm protein	Affinity Purification-MS of U7 snRNP[2][3]
CPSF73	CPSF3	Endonuclease for histone pre-mRNA processing	Affinity Purification-MS of U7 snRNP[1]
CPSF100	CPSF4	Component of the cleavage and polyadenylation specificity factor complex	Affinity Purification-MS of U7 snRNP[1]
Symplekin	SYMPK	Scaffolding protein in 3'-end processing machinery	Affinity Purification-MS of U7 snRNP[1]
FLASH	CASP8AP2	Component of the histone pre-mRNA processing machinery	Affinity Purification-MS of U7 snRNP[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of Endogenous LSM10

This protocol describes the immunoprecipitation of endogenous LSM10 from mammalian cells to identify interacting proteins by mass spectrometry.

Materials:

- Cell lysis buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
- Anti-LSM10 antibody (IP-grade)
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
- Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
- Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)

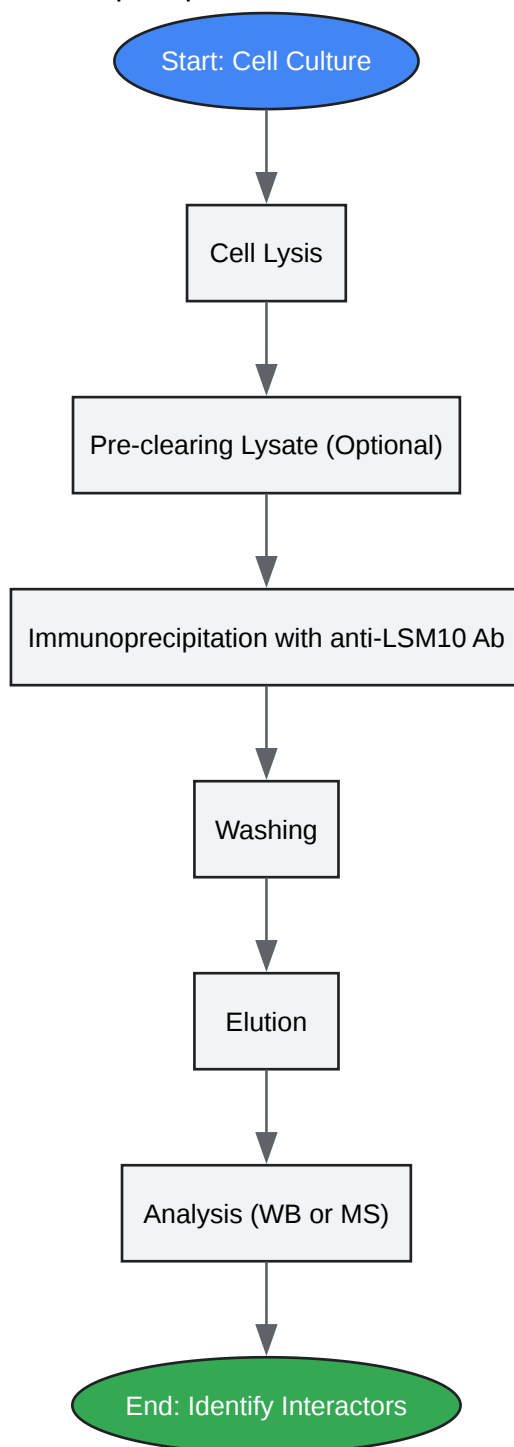
Procedure:

- Cell Culture and Lysis:
 - Culture cells to ~80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.

- Pre-clearing the Lysate (Optional but Recommended):
 - Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
 - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add the anti-LSM10 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
 - Incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
- Elution:
 - Add elution buffer to the beads and incubate at room temperature for 5-10 minutes with gentle agitation.
 - Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
 - If using a low pH elution buffer, neutralize the eluate with neutralization buffer.
 - If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.
- Analysis:

- The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of LSM10 and known interactors, or by mass spectrometry for comprehensive identification of novel interactors.

Co-Immunoprecipitation Workflow for LSM10



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Co-Immunoprecipitation Workflow

Proximity-dependent Biotin Identification (BioID)

This protocol outlines the general steps for identifying LSM10-proximal proteins using BioID.

Materials:

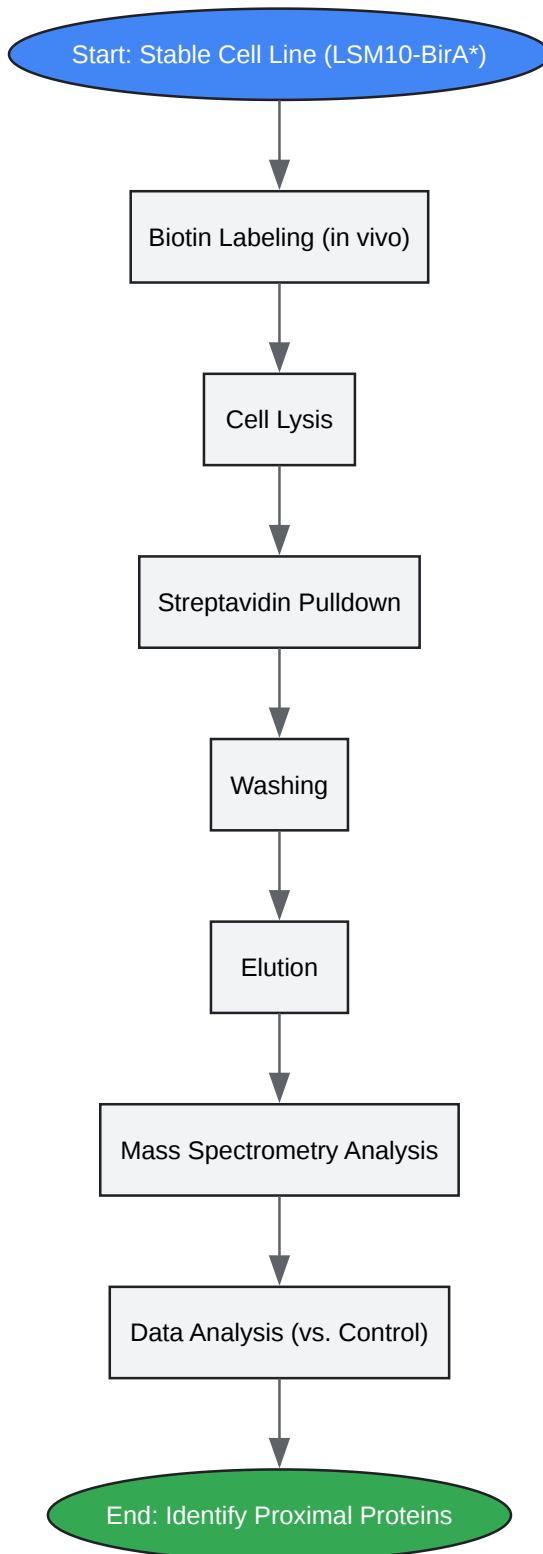
- Expression vector for LSM10 fused to BirA* (e.g., pcDNA3.1-LSM10-BirA*-HA)
- Control vector (e.g., pcDNA3.1-BirA*-HA)
- Mammalian cell line
- Cell culture medium supplemented with biotin
- Cell lysis buffer (RIPA buffer is often used)
- Streptavidin-conjugated magnetic beads
- Wash buffers of increasing stringency
- Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)

Procedure:

- Generation of Stable Cell Lines:
 - Transfect the mammalian cell line with the LSM10-BirA* expression vector and the control vector.
 - Select for stably expressing cells using an appropriate selection marker.
 - Verify the expression and correct localization of the fusion protein by Western blotting and immunofluorescence.
- Biotin Labeling:

- Culture the stable cell lines in medium supplemented with a final concentration of 50 μ M biotin for 16-24 hours.
- Cell Lysis:
 - Wash the cells with PBS and lyse them using RIPA buffer.
 - Sonicate the lysate to shear chromatin and ensure complete lysis.
 - Clarify the lysate by centrifugation.
- Streptavidin Pulldown:
 - Incubate the cleared lysate with streptavidin-conjugated magnetic beads overnight at 4°C.
- Washing:
 - Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically involves washes with RIPA buffer, high salt buffer, and a final wash with a low salt buffer.
- Elution:
 - Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing excess biotin.
- Analysis by Mass Spectrometry:
 - The eluted proteins are identified by mass spectrometry.
 - Proteins identified in the LSM10-BirA* sample but absent or significantly less abundant in the BirA* control sample are considered high-confidence proximal proteins.

BioID Experimental Workflow for LSM10

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BioID Experimental Workflow

Yeast Two-Hybrid (Y2H) Screen

This protocol provides a general overview of a Y2H screen to identify direct binary interactors of LSM10.

Materials:

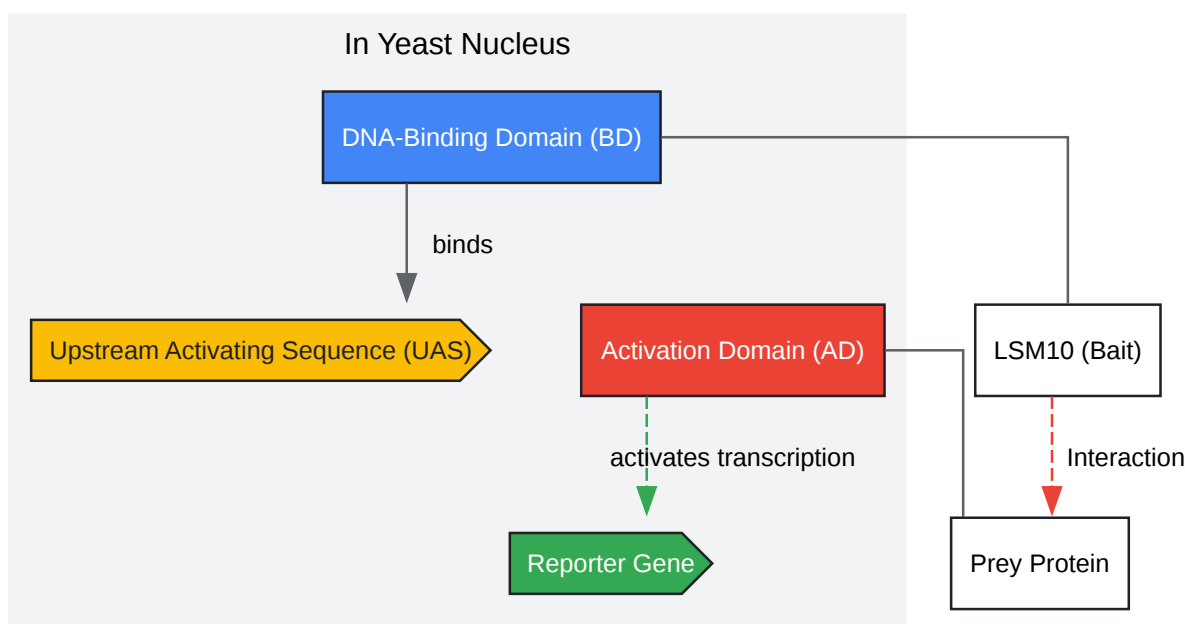
- Yeast expression vectors: one for the "bait" (LSM10 fused to a DNA-binding domain, e.g., GAL4-BD) and one for the "prey" (a cDNA library fused to a transcriptional activation domain, e.g., GAL4-AD).
- Yeast strain with appropriate reporter genes (e.g., HIS3, ADE2, lacZ).
- Yeast transformation reagents.
- Selective growth media.

Procedure:

- Bait and Prey Plasmid Construction:
 - Clone the coding sequence of LSM10 into the bait vector.
 - Use a pre-made cDNA library in the prey vector.
- Yeast Transformation:
 - Transform the bait plasmid into the yeast strain.
 - Confirm the expression of the bait protein and ensure it does not auto-activate the reporter genes.
- Yeast Mating or Co-transformation:
 - Transform the prey library into a yeast strain of the opposite mating type and mate it with the bait-expressing strain, or co-transform the prey library into the bait-expressing strain.
- Selection of Interactors:

- Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for yeast cells where an interaction between the bait and prey activates the reporter genes.
- Validation and Identification:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Sequence the cDNA inserts to identify the interacting proteins.
 - Re-transform the identified prey plasmids with the bait plasmid to confirm the interaction.

Yeast Two-Hybrid Screening Logic



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Yeast Two-Hybrid System Principle

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References

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